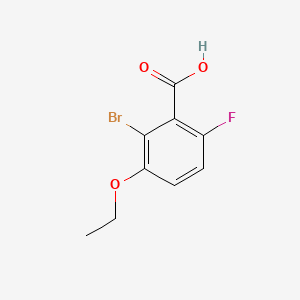

2-Bromo-3-ethoxy-6-fluorobenzoic acid

Description

Significance of Halogenated and Alkoxy-Substituted Benzoic Acid Architectures in Organic Chemistry

Halogenated and alkoxy-substituted benzoic acid architectures are fundamental building blocks in the synthesis of a wide array of organic compounds. jk-sci.com The introduction of halogen atoms into an organic molecule can significantly alter its physical, chemical, and biological properties. mt.com Halogenation is a critical step in the synthesis of many pharmaceuticals, polymers, and agrochemicals. jk-sci.commt.com For instance, halogenated benzoic acids are known precursors for quinolonecarboxylic acid derivatives with antibacterial activity and compounds active on the central nervous system. google.com The carbon-halogen bond serves as a versatile synthetic handle, enabling further functionalization through reactions like cross-coupling, which are central to building more complex molecular structures. mt.com

Similarly, alkoxy groups (-OR) are prevalent in the structures of many natural products and pharmacologically active molecules. mdpi.com The presence of an alkoxy substituent, such as a methoxy (B1213986) or ethoxy group, can influence a molecule's reactivity, selectivity in chemical transformations, and biological activity. mdpi.comnih.gov These groups can affect the electronic properties of the aromatic ring and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems and the formation of liquid crystals. mdpi.comnih.gov The combination of both halogen and alkoxy substituents on a benzoic acid core creates a multifunctional scaffold with a rich potential for creating diverse and complex chemical entities.

Rationale for Dedicated Scholarly Investigation of 2-Bromo-3-ethoxy-6-fluorobenzoic acid

A dedicated scholarly investigation into this compound is warranted by its status as a unique and complex building block for organic synthesis. While extensive research exists for simpler substituted benzoic acids, the specific substitution pattern of this compound—a bromine at position 2, an ethoxy group at position 3, and a fluorine at position 6—presents a distinct chemical entity with potentially novel properties.

The rationale for its study lies in the exploration of new chemical space. Synthetic chemists are constantly seeking new synthons to access molecules that are otherwise difficult to prepare. The interplay of the ortho-bromo, meta-ethoxy, and ortho-fluoro substituents relative to the carboxylic acid group can be expected to create unique steric and electronic environments. This could lead to new regioselectivity in subsequent chemical reactions and provide access to novel derivatives for applications in medicinal chemistry and materials science. The compound itself is listed as a research chemical, indicating its role as an intermediate in the synthesis of more complex target molecules. sigmaaldrich.combldpharm.com

Overview of Prior Research Trends and Gaps in Multi-Substituted Aromatic Carboxylic Acids

Research into multi-substituted aromatic carboxylic acids is a vibrant field, largely driven by their utility as intermediates for functional materials and biologically active compounds. mdpi.comresearchgate.net A significant trend in this area is the development of new synthetic methodologies to achieve precise control over the substitution pattern on the aromatic ring. nagoya-u.ac.jp Synthesizing asymmetrically multi-substituted benzenes remains a considerable challenge due to the difficulty of installing different functional groups at specific positions. nagoya-u.ac.jp

Current research often focuses on transition metal-catalyzed C-H activation and cross-coupling reactions to build molecular complexity. mdpi.com However, a noticeable gap exists in the literature regarding the specific compound this compound. While there is information on related compounds like 2-bromo-6-fluorobenzoic acid sigmaaldrich.comgoogle.combldpharm.com and 2-bromo-3-fluorobenzoic acid, guidechem.comgoogle.comchemicalbook.com detailed synthetic routes, reactivity studies, and application-focused research for the title compound are not extensively published. This highlights a gap in the systematic exploration of all possible substitution patterns of halogenated and alkoxy-substituted benzoic acids, representing an opportunity for future research to synthesize and characterize this and other complex aromatic building blocks.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 2384511-09-3 sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Molecular Formula | C₉H₈BrFO₃ sigmaaldrich.com |

| InChI Key | AAISAYCVXYBMLB-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-ethoxy-6-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAISAYCVXYBMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Ethoxy 6 Fluorobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Bromo-3-ethoxy-6-fluorobenzoic acid, several logical disconnections can be proposed, guiding the design of a synthetic route.

Key strategic disconnections for the target molecule are:

C-COOH bond: The carboxylic acid group can be introduced late in the synthesis via carboxylation of an organometallic intermediate or hydrolysis of a nitrile precursor. This leads to precursor 1 , 2-bromo-1-ethoxy-4-fluorobenzene.

C-Br bond: The bromo-substituent can be installed via electrophilic bromination. This disconnection points towards a precursor like 2 , 3-ethoxy-6-fluorobenzoic acid.

C-O (ethoxy) bond: The ethoxy group can be formed through a nucleophilic aromatic substitution (SNAr) reaction, suggesting a precursor such as 3 , 2-bromo-3,6-difluorobenzoic acid, where a fluoride (B91410) is displaced by ethoxide.

C-F bond: While direct fluorination is challenging, the fluorine atom is often incorporated in the initial starting material.

A plausible retrosynthetic pathway starts from a simpler fluorinated aromatic compound, such as o-fluorobenzonitrile or 1-bromo-3-fluorobenzene (B1666201). google.comgoogle.com One common strategy involves building the substitution pattern around a pre-existing fluorinated ring, as the introduction of fluorine can be complex. For instance, a route starting from o-fluorobenzonitrile involves a sequence of nitration, reduction, bromination, deamination, and finally hydrolysis to yield a precursor like 2-bromo-6-fluorobenzoic acid. google.comchemicalbook.com

Classical and Modern Synthetic Routes to this compound

Building on the retrosynthetic analysis, several synthetic pathways can be employed, utilizing a range of classical and modern organic reactions.

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, often used to install halogen substituents. In the context of synthesizing this compound, this strategy is primarily used for bromination, as the fluorine atom is typically present in the starting material.

For a precursor such as 3-ethoxy-6-fluorobenzoic acid, the directing effects of the existing substituents must be considered. Both the ethoxy group (-OEt) and the fluorine atom (-F) are ortho-, para-directing groups. The powerful activating and ortho-directing nature of the ethoxy group would likely direct the incoming electrophile (Br+) to the position ortho to it, which is the C2 position, leading to the desired product.

A common and effective brominating agent for activated rings is N-bromosuccinimide (NBS). For example, in a related synthesis, 2-fluoro-5-aminobenzonitrile is brominated using NBS in ethanol (B145695) to produce 2-bromo-3-amino-6-fluorobenzonitrile (B2376208) with a yield of 86.5%. google.com This highlights the utility of NBS for regioselective bromination on substituted aromatic rings.

Nucleophilic aromatic substitution (SNAr) is an effective method for introducing nucleophiles, such as an ethoxy group, onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups and contains a good leaving group (like a halogen).

A potential route to this compound could involve the displacement of a fluoride ion from a difluoro-substituted precursor by sodium ethoxide. For example, a molecule like 2-bromo-3,6-difluorobenzonitrile (B1446713) could serve as a substrate. nih.gov The fluorine at the C3 position is activated towards nucleophilic attack by the electron-withdrawing cyano group and the adjacent bromine and fluorine atoms. The reaction with sodium ethoxide would lead to the substitution of the C3-fluorine with an ethoxy group, forming 2-bromo-3-ethoxy-6-fluorobenzonitrile, which can then be hydrolyzed to the final carboxylic acid.

Ortho-directed metalation is a powerful tool for achieving regioselective functionalization of aromatic rings. semanticscholar.orgbohrium.com A directing group on the ring, such as a carboxylate, methoxy (B1213986), or halogen, can direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating an organolithium species that can then react with various electrophiles. rsc.orgnih.gov

Fluorine itself is known to be a potent ortho-directing group. semanticscholar.orgacs.org In a synthesis of the target molecule, a precursor like 1-bromo-4-fluorobenzene (B142099) could be ethoxylated first, and then the fluorine atom could direct lithiation to the C2 position. Subsequent quenching with dry ice (solid CO₂) would introduce the carboxylic acid group at the desired position.

Alternatively, a known method for synthesizing the related 2-bromo-6-fluorobenzoic acid involves the lithiation of 1-bromo-3-fluorobenzene with lithium diisopropylamide (LDA) at -78 °C, followed by reaction with dry ice. google.com A similar strategy could be envisioned where 1-bromo-2-ethoxy-5-fluorobenzene is subjected to ortho-directed metalation, guided by the fluorine atom, followed by carboxylation.

Another approach involves a halogen-metal exchange. For instance, 1,2-dibromo-6-fluorobenzene can be treated with a Grignard reagent like isopropylmagnesium chloride. google.comgoogle.com This selectively forms a Grignard reagent at one of the bromine positions, which can then be carboxylated with dry ice to yield 2-bromo-6-fluorobenzoic acid. google.comgoogle.com

The final step in many synthetic routes to this compound is the formation of the carboxylic acid moiety. This is commonly achieved through the hydrolysis of a nitrile or the oxidation of an aldehyde or methyl group. sigmaaldrich.comsigmaaldrich.com

Hydrolysis of Nitrile Precursors: The hydrolysis of a benzonitrile (B105546) derivative is a robust method for preparing benzoic acids. A precursor like 2-bromo-3-ethoxy-6-fluorobenzonitrile can be subjected to acidic or basic hydrolysis to yield the target carboxylic acid. For example, the synthesis of 2-bromo-6-fluorobenzoic acid can be achieved through the hydrolysis of 2-bromo-6-fluorobenzonitrile. google.comchemicalbook.com This method is advantageous as the nitrile group is stable under various reaction conditions used to install the other substituents.

Oxidation of Aldehyde Precursors: If the synthesis proceeds via an aldehyde intermediate, such as 6-bromo-3-ethoxy-2-fluorobenzaldehyde, a straightforward oxidation will yield the carboxylic acid. bldpharm.com Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid, or even milder reagents like Tollens' reagent. ncert.nic.in This method is generally high-yielding and efficient.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions for each step. Key parameters include temperature, solvent, catalyst, and reaction time.

In a multi-step synthesis of the related compound 2-bromo-6-fluorobenzoic acid starting from o-fluorobenzonitrile, specific conditions have been optimized to maximize yields. google.com For instance, the bromination of 2-fluoro-5-aminobenzonitrile with NBS was optimized by controlling the temperature to not exceed 7 °C, resulting in a yield of 86.5%. google.com The subsequent diazotization and hydrolysis steps were also carefully controlled, with specific temperature ranges and reagent ratios, to achieve a total process yield of 16.9% and a final product purity of 98.8%. google.comgoogle.com

The table below summarizes optimized conditions for a key step in a related synthesis, illustrating the level of detail required for process optimization.

| Parameter | Optimized Condition |

|---|---|

| Starting Material | 2-fluoro-5-aminobenzonitrile |

| Brominating Agent | N-bromosuccinimide (NBS) |

| Solvent | Ethanol |

| Temperature | Controlled at 5°C, not exceeding 7°C during addition |

| Reaction Time | 2.0 hours (after addition) |

| Work-up | Poured into ice water, filtered, washed with water |

| Product | 2-bromo-3-amino-6-fluorobenzonitrile |

| Yield | 86.5% |

Such optimization is crucial for developing a commercially viable and reproducible synthesis for complex molecules like this compound.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry into the synthesis of this compound is not merely a theoretical exercise but a practical necessity for sustainable chemical manufacturing. A plausible synthetic pathway to this molecule could involve the bromination of a fluorinated precursor, followed by an etherification reaction to introduce the ethoxy group, and finally, a carboxylation step. Each of these stages presents opportunities and challenges for the application of green chemistry principles.

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org In multi-step syntheses, maximizing atom economy at each stage is crucial for minimizing waste.

A key step in the proposed synthesis is the electrophilic aromatic bromination of a substituted phenol (B47542). The choice of brominating agent significantly impacts the atom economy. While elemental bromine (Br₂) is a common reagent, its use can lead to the formation of hydrogen bromide (HBr) as a byproduct, which is often considered waste unless it can be effectively utilized elsewhere.

Table 1: Comparison of Atom Economy for Different Brominating Agents in Aromatic Bromination

| Brominating Agent | Co-product(s) | Theoretical Atom Economy | Green Chemistry Considerations |

| Br₂ | HBr | ~50% | Produces a corrosive byproduct. |

| N-Bromosuccinimide (NBS) | Succinimide (B58015) | Lower than Br₂ | The succinimide byproduct can sometimes be recycled. |

| AlBr₃-Br₂ system in water | Minimal | High | Can be highly regioselective and the catalyst system may be recyclable. researchgate.net |

| HBr/O₂ (Aerobic Bromination) | H₂O | High | Uses a readily available oxidant (oxygen) and produces water as the main byproduct. nih.gov |

Reaction efficiency is also paramount. High-yielding reactions reduce the need for extensive purification and minimize the amount of unreacted starting materials that go to waste. Optimizing reaction conditions, such as temperature, pressure, and reaction time, can significantly improve efficiency. The use of microwave-enhanced technology, for instance, has been shown to reduce reaction times and increase yields in Williamson ether syntheses. wikipedia.org

Solvents are a major contributor to the environmental impact of chemical processes. Many traditional solvents are volatile organic compounds (VOCs), which can be hazardous to human health and the environment. nih.gov Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions.

In the context of synthesizing this compound, solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) are commonly used for nucleophilic aromatic substitution and etherification reactions due to their ability to dissolve a wide range of reactants. wikipedia.org However, these solvents have recognized toxicity profiles.

Table 2: Greener Solvent Alternatives for Organic Synthesis

| Solvent Class | Examples | Green Chemistry Attributes | Potential Applications in Synthesis |

| Bio-derived Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable resources, lower toxicity, and can be recycled. sigmaaldrich.com | Replacements for THF and other ether solvents in organometallic reactions and substitutions. |

| Water | H₂O | Non-toxic, non-flammable, and inexpensive. nih.gov | Can be used in phase-transfer catalyzed reactions and with water-soluble catalysts. researchgate.netacs.org |

| Ionic Liquids | e.g., [bmim][BF₄] | Low volatility, tunable properties, and potential for recyclability. researchgate.net | Can act as both solvent and catalyst in various reactions, including electrophilic substitution. |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, non-flammable, and easily removed from the reaction mixture. | Can be used as a medium for certain catalytic reactions. |

The use of phase-transfer catalysis (PTC) can enable reactions to be carried out in biphasic systems, often with water as one of the phases, thereby reducing the need for large volumes of organic solvents. acs.orgacs.orgnumberanalytics.com This technique could be particularly advantageous for the Williamson ether synthesis step.

Catalysts are a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions, and can be used in small amounts. The ideal catalyst is highly active, selective, and easily separated from the reaction mixture for reuse.

For the electrophilic bromination step, traditional Lewis acid catalysts like FeBr₃ are effective but can be difficult to recover and may generate acidic waste streams. fiveable.me Greener alternatives include solid acid catalysts like zeolites or supported reagents. rsc.orgrsc.orgrsc.org Zeolites, for example, can offer shape selectivity, leading to higher regioselectivity, and can be recovered by simple filtration and regenerated for reuse. rsc.org

Table 3: Comparison of Catalytic Systems for Key Synthetic Steps

| Reaction Step | Catalytic System | Advantages | Recyclability |

| Bromination | Fe₂O₃/zeolite | Cost-effective, easy to handle, and can be recycled. rsc.org | Yes, through filtration and regeneration. |

| Supported Zinc Bromide | Fast, efficient, selective, and reusable. rsc.org | Yes, supported on silica (B1680970) or montmorillonite. | |

| Ether Synthesis (Williamson) | Phase-Transfer Catalysts (e.g., Tetrabutylammonium bromide) | Enables use of milder conditions and aqueous media, increasing reaction rates. wikipedia.orgacs.orgacs.org | Can be recovered from the aqueous phase, though can be challenging. |

| Recyclable Polymer-Supported Catalysts | Facilitates easy separation and reuse of the catalyst. francis-press.com | Yes, by filtration. | |

| General | Homogeneous catalysts that precipitate post-reaction | Allows for simple separation of the catalyst from the product without the need for a separate solvent. nih.gov | Yes, by decantation. |

In the Williamson ether synthesis, the use of recyclable, solid-supported phase-transfer catalysts can simplify product purification and reduce waste. francis-press.com These catalysts anchor the active catalytic species to a solid support, such as a polymer, allowing for easy removal from the reaction mixture by filtration.

The development of homogeneous catalysts that can be easily recovered after the reaction is another promising area. For instance, some catalysts are designed to precipitate out of the reaction mixture upon completion, allowing for simple decantation of the liquid product. nih.gov The application of such innovative catalytic systems would significantly enhance the green credentials of the synthesis of this compound.

Chemical Reactivity and Derivatization of 2 Bromo 3 Ethoxy 6 Fluorobenzoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in 2-Bromo-3-ethoxy-6-fluorobenzoic acid is a primary site for a variety of chemical modifications, enabling its conversion into other important functional groups such as esters, amides, aldehydes, alcohols, acyl halides, and anhydrides.

Esterification and Amidation Reactions

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through several standard methods. Fischer esterification, involving the reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, for milder conditions, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the formation of a more reactive acyl chloride followed by reaction with an alcohol can be employed. A recent study on the esterification of fluorinated aromatic carboxylic acids with methanol (B129727) utilized UiO-66-NH2 as a heterogeneous catalyst, demonstrating high efficiency and reducing reaction times compared to traditional methods. bldpharm.com

Amidation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an amine. Direct amidation can also be achieved using coupling agents like HATU or HOBt. A study on the synthesis of derivatives of 4-fluorobenzoic acid describes the formation of amides by reacting the acid with various anilines in the presence of sodium carbonate. globalscientificjournal.com Another general method for amide synthesis from acid anhydrides involves their reaction with amines, requiring two equivalents of the amine to neutralize the carboxylic acid byproduct. sioc-journal.cn

Table 1: Representative Esterification and Amidation Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Methanol, H₂SO₄ | Methyl 2-bromo-3-ethoxy-6-fluorobenzoate | Fischer Esterification |

| This compound | 1. SOCl₂ 2. Diethylamine | N,N-Diethyl-2-bromo-3-ethoxy-6-fluorobenzamide | Amidation (via acyl chloride) |

| This compound | Aniline, DCC | N-Phenyl-2-bromo-3-ethoxy-6-fluorobenzamide | Direct Amidation |

Reduction to Aldehydes and Alcohols

The carboxylic acid group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent used.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids directly to primary alcohols. boroncore.com The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. It is important to note that NaBH₄ is generally not strong enough to reduce carboxylic acids. boroncore.com

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more reactive than the starting carboxylic acid and can be further reduced to the alcohol. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using milder reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or diisobutylaluminium hydride (DIBAL-H). chemicalbook.com

Table 2: Reduction Reactions of the Carboxylic Acid Group

| Starting Material | Reagent(s) | Product | Product Type |

| This compound | 1. LiAlH₄ 2. H₃O⁺ | (2-Bromo-3-ethoxy-6-fluorophenyl)methanol | Primary Alcohol |

| This compound | 1. SOCl₂ 2. LiAlH(Ot-Bu)₃ | 2-Bromo-3-ethoxy-6-fluorobenzaldehyde | Aldehyde |

Acyl Halide and Anhydride Formation

Acyl Halide Formation: this compound can be converted to the corresponding acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. biosynth.com Phosphorus tribromide (PBr₃) can be used to synthesize the acyl bromide. sigmaaldrich.com These acyl halides are highly reactive intermediates valuable for synthesizing esters, amides, and other derivatives.

Anhydride Formation: Symmetrical anhydrides can be prepared by reacting the acyl chloride with the sodium salt of the corresponding carboxylic acid. nih.gov Another method involves the dehydration of the carboxylic acid, which can be promoted by reagents like triphenylphosphine (B44618) oxide and oxalyl chloride under mild conditions. nih.gov

Table 3: Acyl Halide and Anhydride Formation

| Starting Material | Reagent(s) | Product | Product Type |

| This compound | SOCl₂ | 2-Bromo-3-ethoxy-6-fluorobenzoyl chloride | Acyl Chloride |

| This compound | PBr₃ | 2-Bromo-3-ethoxy-6-fluorobenzoyl bromide | Acyl Bromide |

| 2-Bromo-3-ethoxy-6-fluorobenzoyl chloride | Sodium 2-bromo-3-ethoxy-6-fluorobenzoate | 2-Bromo-3-ethoxy-6-fluorobenzoic anhydride | Acid Anhydride |

Aromatic Halogen Reactivity (Bromine and Fluorine)

The presence of both bromine and fluorine atoms on the aromatic ring provides opportunities for selective transformations, including cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom at the C2 position is particularly susceptible to palladium-catalyzed cross-coupling reactions due to the generally higher reactivity of aryl bromides compared to aryl fluorides in such transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. This method is highly effective for forming carbon-carbon bonds. Studies on the Suzuki-Miyaura coupling of fluorinated aryl bromides have demonstrated excellent versatility and good conversion rates. bldpharm.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. globalscientificjournal.comsigmaaldrich.com This reaction is valuable for the synthesis of arylalkynes. The reaction can be carried out under mild conditions. globalscientificjournal.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. A study on the amination of 2-bromobenzoic acids using a copper-catalyzed method also demonstrates the feasibility of C-N bond formation at the position ortho to the carboxylic acid. google.com While this is a copper-catalyzed process, it highlights the reactivity of the ortho-bromo position. The Buchwald-Hartwig amination provides a powerful tool for the synthesis of arylamines. google.com

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Starting Material | Coupling Partner | Catalyst System | Product | Reaction Type |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Ethoxy-6-fluoro-2-phenylbenzoic acid | Suzuki Coupling |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Ethoxy-6-fluoro-2-(phenylethynyl)benzoic acid | Sonogashira Coupling |

| This compound | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(Anilino)-3-ethoxy-6-fluorobenzoic acid | Buchwald-Hartwig Amination |

Nucleophilic Aromatic Substitution at Halogen Positions

Nucleophilic aromatic substitution (SNA) on an aryl halide typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the carboxylic acid group is an electron-withdrawing group.

The general reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, which is the opposite of the trend in SN2 reactions. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond. However, the steric hindrance from the adjacent ethoxy and carboxylic acid groups might influence the accessibility of the C-F bond.

Conversely, the C-Br bond is more reactive in many metal-catalyzed reactions. The relative reactivity of the C-F and C-Br bonds towards nucleophilic attack would depend on the specific nucleophile and reaction conditions. For instance, hydrodehalogenation of chlorinated and brominated aromatics has been shown to proceed via nucleophilic aromatic substitution.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful transformation in organometallic chemistry that converts an organic halide into an organometallic species, thereby facilitating subsequent carbon-carbon or carbon-heteroatom bond formation. For this compound, the bromine atom is susceptible to exchange with electropositive metals, most commonly lithium or magnesium.

Lithium-halogen exchange is a rapid reaction, often proceeding at low temperatures. The reaction of this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, would be expected to yield the corresponding aryllithium species. The presence of the ethoxy and fluoro substituents can influence the rate and efficiency of this exchange. The resulting aryllithium intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce new functional groups at the 2-position.

Magnesium-halogen exchange, which generates Grignard reagents, is another viable strategy. Reagents like isopropylmagnesium chloride (i-PrMgCl) are effective for this transformation. The presence of a chelating group ortho to the bromine can facilitate the exchange. In the case of this compound, the adjacent ethoxy group could potentially play this role, accelerating the formation of the Grignard reagent. This method is often preferred when working with sensitive functional groups due to the generally lower reactivity of Grignard reagents compared to organolithiums. A combination of i-PrMgCl and n-BuLi has also been reported as an effective system for performing bromine-metal exchange on bromoheterocycles with acidic protons, which could be applicable here.

Directed Ortho Metalation and Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a key strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). In this compound, several functional groups can potentially direct lithiation. The carboxylic acid group, after deprotonation to the carboxylate, is a powerful DMG. Studies on unprotected benzoic acids have shown that lithiation occurs exclusively at the position ortho to the carboxylate.

In the context of this compound, the carboxylate would direct metalation to the C5 position. However, the fluorine atom is also known to be a moderate ortho-directing group, which would also favor lithiation at C5. The ethoxy group at C3 is also a directing group, but its influence would be on the C4 position. The synergistic effect of the carboxylate and the fluorine atom would likely lead to highly regioselective lithiation at the C5 position.

The general reaction conditions for DoM involve the use of a strong lithium base, such as s-butyllithium in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C). The resulting aryllithium species at C5 can then be quenched with a wide range of electrophiles, allowing for the introduction of various substituents, such as alkyl groups (from alkyl halides), aldehydes (from DMF), or silyl (B83357) groups (from silyl chlorides). This methodology provides a powerful tool for creating contiguously substituted aromatic compounds that are otherwise difficult to access.

Reactivity at the Ethoxy Substituent Position (e.g., Ether Cleavage, Rearrangements)

The ethoxy group in this compound is an ether linkage and, as such, its primary reactivity involves cleavage under strong acidic conditions. The cleavage of aryl alkyl ethers, like the ethoxy substituent on the benzene (B151609) ring, typically proceeds via protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr).

Following protonation, the C-O bond is cleaved. Due to the high energy of a phenyl cation, the nucleophilic attack by the halide ion (I⁻ or Br⁻) occurs at the less hindered ethyl group via an S_N2 mechanism. This results in the formation of the corresponding 2-bromo-6-fluoro-3-hydroxybenzoic acid (a phenol) and an ethyl halide (e.g., ethyl iodide or ethyl bromide). Diaryl ethers are generally resistant to acid cleavage, and thus the bond between the aromatic ring and the oxygen is not broken.

Rearrangements of the ethoxy group itself are not common under typical conditions. The stability of the aromatic ether linkage precludes rearrangements like the Claisen rearrangement, which requires an allyl aryl ether.

Synthesis of Structurally Diverse Analogs and Derivatives

The polysubstituted nature of this compound makes it an excellent starting material for the synthesis of a wide array of structurally diverse analogs and derivatives through modifications at its key functional groups.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid is a versatile functional group that can be readily converted into a variety of other functionalities. Standard organic transformations can be applied to synthesize a range of derivatives:

Amides: Reaction of the carboxylic acid with an amine in the presence of a coupling agent (e.g., DCC, EDC) or conversion to the acyl chloride followed by reaction with an amine would yield the corresponding amide. The synthesis of α-CF3 amides has

Introduction of Additional Functionalities onto the Aromatic Ring

The introduction of new substituents onto the aromatic nucleus of this compound is governed by the directing effects of the existing bromo, ethoxy, fluoro, and carboxylic acid groups. These reactions can be broadly categorized into metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, electrophilic aromatic substitution, and directed ortho-metalation.

Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These methods are highly valued for their versatility in forming new carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki coupling reaction facilitates the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov This reaction is highly efficient for creating biaryl systems or introducing alkyl, alkenyl, or alkynyl groups at the position of the bromine atom.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. wikipedia.orgresearchgate.net This palladium-catalyzed reaction couples an amine with the aryl bromide, providing a direct route to N-substituted derivatives of 3-ethoxy-6-fluorobenzoic acid. The reaction conditions can be tailored to accommodate a wide range of primary and secondary amines. A related copper-catalyzed amination of 2-bromobenzoic acids has also been reported, offering an alternative pathway that eliminates the need for protecting the carboxylic acid group. nih.gov

| Coupling Reaction | Reactants | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Aryl/Alkyl/Alkenyl/Alkynyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C coupled product |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Aryl or N-Alkyl amine |

| Copper-Catalyzed Amination | Primary/Secondary Amine | Cu/Cu₂O, Base (e.g., K₂CO₃) | N-Aryl or N-Alkyl amine |

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the adjacent carboxylic acid group and the bromo substituent. nih.govnih.gov Strong nucleophiles can displace the fluoride (B91410) anion. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized carbanionic intermediate. youtube.com The rate of this reaction is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. beilstein-journals.org In the case of this compound, the carboxylic acid group is ortho to the fluorine, thereby facilitating nucleophilic attack at this position.

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. This provides a pathway to introduce a variety of new functional groups in place of the fluorine atom.

Electrophilic Aromatic Substitution (EAS)

Further substitution on the aromatic ring via electrophilic aromatic substitution is directed by the existing substituents. The directing effects of these groups are a combination of inductive and resonance effects.

-OCH₂CH₃ (Ethoxy): Strongly activating, ortho, para-director.

-Br (Bromo): Deactivating, ortho, para-director.

-F (Fluoro): Deactivating, ortho, para-director.

-COOH (Carboxylic acid): Deactivating, meta-director.

The two available positions for substitution are C4 and C5. The powerful ortho, para-directing effect of the ethoxy group at C3 would strongly favor substitution at the ortho position (C4) and the para position (C2, already substituted). The deactivating, ortho, para-directing bromo and fluoro groups would also direct towards the available C4 and C5 positions. The carboxylic acid group, a meta-director, would direct incoming electrophiles to the C3 and C5 positions.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. The carboxylic acid group can act as a directing group for lithiation at the adjacent ortho position. In this compound, the positions ortho to the carboxylic acid are C2 and C6, which are substituted with a bromo and a fluoro group, respectively. While deprotonation at an unsubstituted ortho position is more common, the relative directing ability of the substituents and the potential for halogen-metal exchange would need to be considered to predict the outcome of a directed metalation reaction on this specific substrate.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3 Ethoxy 6 Fluorobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopysigmaaldrich.com

High-resolution NMR spectroscopy provides a definitive method for elucidating the molecular structure of 2-Bromo-3-ethoxy-6-fluorobenzoic acid in solution. Through a combination of one-dimensional and multi-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the specific substitution pattern on the benzoic acid core.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Multi-dimensional NMR techniques are crucial for unambiguously establishing the covalent framework and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY is expected to show a correlation between the two adjacent aromatic protons. Additionally, it will reveal the coupling between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethoxy group, confirming the ethyl fragment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms. youtube.com This is essential for assigning the carbon signals corresponding to the aromatic CH groups and the carbons of the ethoxy side chain. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (typically 2-3 bond) couplings between protons and carbons, which is vital for piecing together the molecular structure. youtube.com Key expected correlations for this compound would include:

Correlations from the methylene protons of the ethoxy group to the oxygen-bearing aromatic carbon (C3) and the methyl carbon.

Correlations from the aromatic protons to adjacent and next-nearest neighbor carbons, confirming their positions relative to the substituents.

A correlation from the aromatic proton at C5 to the fluorine-bearing carbon (C6) and the bromine-bearing carbon (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space proximity between nuclei. A NOESY experiment could reveal correlations between the protons of the ethoxy group's methylene unit and the aromatic proton at the C4 position, confirming the orientation of the ethoxy group relative to the aromatic ring. rsc.org

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Proton Signal | Expected Correlation(s) | Information Gained |

|---|---|---|---|

| COSY | Aromatic H-4 | Aromatic H-5 | Confirms adjacency of aromatic protons. |

| -OCH₂- | -CH₃ | Confirms ethyl group connectivity. | |

| HSQC | Aromatic H-4, H-5 | Aromatic C-4, C-5 | Assigns specific protonated aromatic carbons. |

| -OCH₂- | -OCH₂- carbon | Assigns ethoxy methylene carbon. | |

| HMBC | -OCH₂- | C-3, -CH₃ carbon | Confirms ethoxy group attachment to C3. |

| Aromatic H-4 | C-2, C-3, C-5, C-6 | Positions H-4 relative to substituents. | |

| NOESY | -OCH₂- | Aromatic H-4 | Confirms spatial proximity, indicating substituent orientation. |

Fluorine-19 NMR Applications in Structural Characterization

Fluorine-19 (¹⁹F) NMR is a powerful tool for characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org

In this compound, the ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom at the C6 position. The chemical shift of this signal is influenced by the electronic environment, particularly the adjacent carboxylic acid and the meta-positioned ethoxy group. The signal would likely appear as a doublet of doublets due to coupling with the two aromatic protons (H-4 and H-5). The magnitude of the coupling constants (J-values) would further confirm the relative positions of these nuclei. Studies on other fluorobenzoic acids demonstrate how the position of substituents significantly impacts the fluorine chemical shift. sigmaaldrich.comnih.gov

Table 2: Predicted ¹⁹F NMR Parameters

| Parameter | Predicted Value/Pattern | Rationale |

|---|---|---|

| Chemical Shift (δ) | -110 to -130 ppm | Based on shifts of related fluorobenzoic acids, influenced by ortho-COOH and meta-Br/EtO groups. nih.gov |

| Multiplicity | Doublet of doublets (dd) | Coupling to H-5 (³JFH) and H-4 (⁴JFH). wikipedia.org |

Advanced Chemical Shift Analysis and Substituent Effects on Aromatic Ringsigmaaldrich.com

The chemical shifts of the aromatic protons and carbons are dictated by the combined electronic effects (both inductive and resonance) of the four different substituents. youtube.com

-COOH (Carboxylic acid): Electron-withdrawing group (EWG) through both induction and resonance, deshields ortho and para positions.

-Br (Bromo): Also electron-withdrawing via induction and weakly deactivating via resonance.

-OC₂H₅ (Ethoxy): Strongly electron-donating group (EDG) through resonance, which shields the ortho and para positions, causing upfield shifts. youtube.com

In this compound, the two remaining aromatic protons at C4 and C5 experience competing effects. The C4-H is ortho to the strongly donating ethoxy group and para to the withdrawing fluorine. The C5-H is para to the donating ethoxy group and ortho to the withdrawing fluorine. These competing influences result in a complex chemical shift pattern that can be predicted using substituent additivity rules, though experimental verification is key. wisc.edu Generally, electron-donating groups cause upfield shifts (lower ppm), while electron-withdrawing groups cause downfield shifts (higher ppm). nih.gov

Table 3: Predicted ¹H and ¹³C Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |

|---|---|---|---|

| H-4 | ~7.0-7.2 | - | Shielded by ortho-ethoxy, deshielded by para-fluoro. |

| H-5 | ~7.3-7.5 | - | Shielded by para-ethoxy, deshielded by ortho-fluoro. |

| -OCH₂- | ~4.1-4.3 | ~65 | Typical range for ethoxy group attached to an aromatic ring. |

| -CH₃ | ~1.4-1.6 | ~15 | Typical range for ethoxy group. |

| C-1 (-COOH) | - | ~165 | Carboxylic acid carbon. |

| C-2 (-Br) | - | ~115 | Carbon bearing bromine, influenced by adjacent groups. |

| C-3 (-OEt) | - | ~150 | Deshielded due to direct attachment of oxygen. |

| C-6 (-F) | - | ~160 (d, ¹JCF) | Deshielded by fluorine; shows large C-F coupling. |

Advanced Mass Spectrometry (MS) Techniquesyoutube.compsu.edu

Mass spectrometry is a destructive analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Fragmentation Pathway Analysis for Structural Insights

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion ([M]⁺•) which then undergoes fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure.

A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺• and [M+2]⁺•. This is the characteristic isotopic signature of a molecule containing one bromine atom, due to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes. youtube.comdocbrown.info

Common fragmentation pathways would include:

Loss of an ethyl radical ([M-29]⁺): Alpha-cleavage of the ethoxy group to lose •CH₂CH₃ is less common than loss of ethene.

Loss of ethene ([M-28]⁺•): A McLafferty-type rearrangement can lead to the loss of a neutral ethene molecule from the ethoxy group, resulting in a phenol (B47542) ion.

Loss of a carboxyl radical ([M-45]⁺): Cleavage of the carboxylic acid group as •COOH.

Loss of bromine radical ([M-79/81]⁺): Fission of the C-Br bond. docbrown.info

Decarboxylation ([M-44]⁺•): Loss of a neutral CO₂ molecule is a very common fragmentation for benzoic acids.

Table 4: Predicted Key Mass Fragments of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Identity |

|---|---|---|

| 262 | 264 | [C₉H₈BrFO₃]⁺• (Molecular Ion, [M]⁺•) |

| 217 | 219 | [M - COOH]⁺ |

| 218 | 220 | [M - CO₂]⁺• |

| 234 | 236 | [M - C₂H₄]⁺• |

| 183 | - | [M - Br]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing it from other molecules that may have the same nominal mass (isobars). chemrxiv.org

For this compound, HRMS would be used to confirm its elemental composition of C₉H₈BrFO₃. The experimentally measured mass of the molecular ion would be compared to the theoretically calculated mass, with a match within a very small tolerance (e.g., < 5 ppm) providing strong evidence for the proposed formula.

Table 5: HRMS Data for Elemental Composition Confirmation

| Ion Formula | Calculated Mass (Da) | Hypothetical Measured Mass (Da) | Mass Difference (ppm) |

|---|---|---|---|

| [C₉H₈⁷⁹BrFO₃]⁺ | 261.9695 | 261.9692 | -1.1 |

| [C₉H₈⁸¹BrFO₃]⁺ | 263.9675 | 263.9671 | -1.5 |

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for analyzing complex mixtures containing this compound and its derivatives. This method involves multiple stages of mass analysis, typically including the isolation of a precursor ion and its subsequent fragmentation to produce product ions. This process provides detailed structural information about the analyte. sci-hub.se

In the analysis of halogenated benzoic acids, a common fragmentation pathway observed in negative ion mode is the loss of carbon dioxide (CO2) from the deprotonated molecule [M-H]⁻. sci-hub.seresearchgate.net This decarboxylation is a characteristic fragmentation that aids in the identification of this class of compounds. researchgate.net However, studies have shown that this fragmentation can sometimes be a "reversible reaction" where the decarboxylated fragment anion can capture a background CO2 molecule, regenerating the precursor ion. sci-hub.seresearchgate.netnih.gov This phenomenon highlights the complexity of gas-phase ion chemistry within the mass spectrometer.

The fragmentation patterns can be influenced by the position of the substituents on the benzoic acid ring. For instance, the fragmentation of ortho-substituted benzoic acids can exhibit unique pathways due to interactions between the adjacent functional groups. The primary fragmentation of many aromatic compounds involves the loss of the halogen atom or hydrogen halide (HX). miamioh.edu For esters of benzoic acids, common fragmentation includes the loss of the alkoxy group. miamioh.edu

To gain deeper structural insights, techniques like in-source collision-induced dissociation (CID) can be employed to generate fragment ions before they enter the mass analyzer. sci-hub.se By analyzing the fragmentation patterns and accurate mass measurements, the elemental composition of both precursor and product ions can be determined, leading to a confident identification of the compounds in a mixture. researchgate.net

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

For substituted benzoic acids, the planarity of the molecule can be influenced by steric interactions between the substituents. For example, bulky groups ortho to the carboxylic acid can cause the carboxyl group to rotate out of the plane of the aromatic ring. researchgate.net Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be used to complement experimental X-ray diffraction data and investigate the potential energy landscapes and conformational preferences of the molecules. nih.govresearchgate.net

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The conformation of this compound is dictated by the interplay of steric and electronic effects of its substituents. The ethoxy and fluoro groups at the 3- and 6-positions, respectively, influence the orientation of the carboxylic acid group. Due to the ortho-fluoro substituent, the molecule likely exists in specific low-energy conformations. nih.gov Studies on similar ortho-substituted benzoic acids reveal the existence of both cis and trans conformers, with the cis conformation, where the carboxylic proton is oriented towards the ortho substituent, often being more stable. nih.gov

Crystal Packing and Supramolecular Assembly

The arrangement of molecules in the crystal, known as crystal packing, is determined by the collective effect of all intermolecular forces. The hydrogen-bonded dimers of benzoic acids often pack in layers or herringbone motifs. researchgate.net The specific substitution pattern on the aromatic ring influences how these dimers arrange themselves to form the three-dimensional supramolecular assembly. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the conformational landscape of this compound and its derivatives. americanpharmaceuticalreview.com These techniques measure the vibrational modes of a molecule, which are sensitive to its structure and bonding. nasa.gov

The IR and Raman spectra of a substituted benzoic acid will exhibit characteristic bands corresponding to its functional groups. libretexts.org Key vibrational modes include:

O-H stretch: A broad band in the IR spectrum, typically in the 3300-2500 cm⁻¹ region, characteristic of the carboxylic acid dimer.

C=O stretch: A strong band in the IR spectrum, usually around 1700 cm⁻¹, indicative of the carbonyl group.

C-O stretch: Bands associated with the carboxylic acid and the ethoxy group.

Aromatic C=C stretches: A series of bands in the 1600-1450 cm⁻¹ region. horiba.com

C-F and C-Br stretches: These will appear at lower frequencies in the fingerprint region.

Computational methods, such as DFT, are often used in conjunction with experimental spectroscopy to perform normal coordinate analysis. This allows for the precise assignment of observed vibrational bands to specific molecular motions and can help to distinguish between different conformers of the molecule. nih.govnih.govresearchgate.net The calculated vibrational frequencies are typically scaled to improve agreement with experimental data. nih.gov

Interactive Table: Characteristic Vibrational Frequencies for Substituted Benzoic Acids

| Functional Group | Approximate Frequency Range (cm⁻¹) | Type of Vibration |

| O-H (Carboxylic Acid) | 3300 - 2500 | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-O | 1320 - 1210 | Stretching |

| C-F | 1400 - 1000 | Stretching |

| C-Br | 680 - 515 | Stretching |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are synthesized)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a vital technique for determining the stereochemistry of chiral molecules. chiralabsxl.com If chiral derivatives of this compound are synthesized, for example, by introducing a chiral center in a substituent, CD spectroscopy can be used to assign their absolute configuration. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. columbia.edu The resulting CD spectrum is unique to a specific enantiomer and its mirror image will be produced by the opposite enantiomer. chiralabsxl.com This makes CD an excellent tool for distinguishing between enantiomers and determining enantiomeric purity.

For molecules with multiple chromophores, the exciton (B1674681) coupling method can be a powerful, non-empirical approach to determine absolute stereochemistry. columbia.edueurekaselect.com The sign of the observed CD couplet can be directly related to the spatial arrangement of the chromophores. columbia.edu In cases where a single chromophore is present, the absolute configuration can often be determined by comparing the experimental CD spectrum to those of structurally related compounds with known stereochemistry or to spectra predicted by quantum chemical calculations. chiralabsxl.com The development of new, strongly absorbing chromophoric derivatives can enhance the sensitivity of the CD measurement. eurekaselect.com

Computational and Theoretical Investigations of 2 Bromo 3 Ethoxy 6 Fluorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating the properties of substituted benzoic acids. researchgate.netchemrxiv.org Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate various electronic properties. researchgate.netmdpi.com

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and photoexcitation properties. chemrxiv.org

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more readily undergoes electronic transitions, implying higher chemical reactivity. For substituted benzoic acids, the nature and position of substituents significantly influence the energies of these frontier orbitals. In the case of 2-Bromo-3-ethoxy-6-fluorobenzoic acid, the electron-withdrawing nature of the bromine and fluorine atoms, combined with the electron-donating character of the ethoxy group, would create a complex electronic environment.

Time-dependent DFT (TD-DFT) calculations are often employed to predict the electronic absorption spectra (UV-Vis) of benzoic acid derivatives, with functionals like M06-2X and CAM-B3LYP showing good agreement with experimental data. researchgate.net Such analyses for this compound would reveal how its specific substitution pattern affects its photophysical characteristics.

Illustrative Data Table: Frontier Orbital Energies for a Substituted Benzoic Acid Note: The following data is illustrative and based on typical values for similar halogenated and alkoxy-substituted benzoic acids, as specific data for this compound is not available.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 5.65 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP surface would likely show significant negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group would be a site of positive potential (blue region), indicating its acidic nature. The aromatic ring would exhibit a complex potential distribution due to the competing electronic effects of the bromo, fluoro, and ethoxy substituents, highlighting potential sites for nucleophilic or electrophilic aromatic substitution.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and bonding within a molecule. uky.edu By calculating the natural atomic charges, one can quantify the electron distribution across the atoms.

In this compound, the fluorine, bromine, and oxygen atoms would be expected to carry significant negative charges due to their high electronegativity. The carbon atom of the carboxylic acid group would have a notable positive charge. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, which plays a dominant role in the crystal structure and solution behavior of benzoic acids. bohrium.comucl.ac.uk

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds—specifically the C-C bond connecting the carboxylic group to the ring and the C-O bonds of the ethoxy group—means that this compound can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of these rotational degrees of freedom (dihedral angles) to identify stable conformers and the energy barriers between them. mdpi.com

For ortho-substituted benzoic acids, the orientation of the carboxylic acid group relative to the ring is a key feature. mdpi.com Steric hindrance from the ortho-substituents (fluorine and the ethoxy group) can influence whether the carboxylic group is planar with the benzene (B151609) ring or twisted out of plane. researchgate.net DFT calculations on similar molecules, like 2,6-difluorobenzoic acid, have shown that non-planar structures can be energy minima. mdpi.com The ethoxy group also has its own rotational freedom, adding further complexity to the conformational landscape. researchgate.net Identifying the global energy minimum conformation is essential as it represents the most probable structure of the isolated molecule.

Theoretical Spectroscopic Parameter Prediction

Computational methods can predict spectroscopic properties, offering a powerful complement to experimental characterization.

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using DFT has become a reliable method for structural elucidation. stevens.edunih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts are typically compared to an internal standard, such as tetramethylsilane (B1202638) (TMS), to correlate with experimental spectra. docbrown.info

For this compound, such calculations would predict the ¹H and ¹³C chemical shifts. The predicted values are highly sensitive to the molecular conformation. For instance, the chemical shift of the proton ortho to a carboxylic acid ester can vary significantly based on the rotational conformation. stevens.edu Therefore, accurate conformational analysis is a prerequisite for reliable NMR prediction. Discrepancies between predicted and experimental shifts can often be explained by intermolecular effects in solution or the solid state that are not accounted for in gas-phase calculations. stevens.edu

Illustrative Data Table: Predicted ¹H NMR Chemical Shifts Note: The following data is illustrative, representing a plausible prediction for the aromatic region of this compound based on principles from related compounds. mit.edu Actual values would depend on the specific conformation and solvent.

| Proton | Predicted Chemical Shift (ppm) |

| H (Carboxyl) | 12.0 - 13.0 |

| H-4 | 7.6 - 7.8 |

| H-5 | 7.2 - 7.4 |

| CH₂ (Ethoxy) | 4.1 - 4.3 |

| CH₃ (Ethoxy) | 1.4 - 1.6 |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for the characterization of molecular structures. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for the accurate prediction and interpretation of vibrational spectra. For this compound, theoretical calculations are employed to determine the fundamental vibrational modes, which correspond to the various stretching, bending, and torsional motions of the atoms.

The process typically involves optimizing the molecular geometry of the compound using a selected level of theory and basis set, such as B3LYP/6-311++G(d,p). Following optimization, the harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method, allowing for a more accurate comparison with experimental data. nih.govresearchgate.net

The assignment of these calculated frequencies to specific vibrational modes is achieved by analyzing the potential energy distribution (PED). This analysis elucidates the contribution of each internal coordinate (like bond stretching or angle bending) to a particular vibrational mode.

Table 1: Representative Vibrational Frequencies and Assignments for this compound (Based on DFT Calculations)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

| 3580 | 3450 | O-H stretch (Carboxylic acid) |

| 3105 | 3080 | C-H stretch (Aromatic) |

| 2990 | 2975 | C-H stretch (Ethoxy group, asymmetric) |

| 2950 | 2935 | C-H stretch (Ethoxy group, symmetric) |

| 1750 | 1720 | C=O stretch (Carboxylic acid) |

| 1610 | 1595 | C=C stretch (Aromatic ring) |

| 1480 | 1465 | C-H bend (Ethoxy group) |

| 1280 | 1265 | C-O stretch (Carboxylic acid) |

| 1240 | 1225 | C-F stretch |

| 1050 | 1035 | C-O-C stretch (Ether) |

| 680 | 665 | C-Br stretch |

Note: The data in this table is representative and based on typical values for similar halogenated and ethoxy-substituted benzoic acids. Specific experimental or calculated values for this compound may vary.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry provides a powerful lens through which to investigate the mechanisms of chemical reactions involving this compound. These studies can elucidate reaction pathways, identify transient intermediates, and determine the energy profiles of reactions, offering insights that are often difficult to obtain through experimental means alone.

A key aspect of studying reaction mechanisms is the identification of transition states (TS), which are the highest energy points along a reaction coordinate. Computational methods can be used to locate the geometry of these short-lived structures. Once a transition state is identified, its energy can be calculated, and the difference in energy between the reactants and the transition state gives the activation energy or energy barrier for the reaction.

For instance, in a potential synthetic route involving the modification of the carboxylic acid group or substitution at the aromatic ring, computational models can be used to compare different possible pathways. By calculating the energy barriers for each proposed step, the most energetically favorable reaction mechanism can be predicted. This information is invaluable for optimizing reaction conditions and improving yields.

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for the influence of the solvent through various approaches, with implicit and explicit solvent models being the most common.

Molecular Dynamics Simulations (e.g., for Solution Behavior, Crystal Growth)

While quantum mechanical calculations are excellent for studying the properties of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of larger systems over time. MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the interactions between particles.

For this compound, MD simulations could be employed to study its behavior in solution. This can provide information on how the molecule interacts with solvent molecules, its conformational flexibility in different environments, and its aggregation behavior.

Furthermore, MD simulations are a powerful tool for studying the process of crystal growth. By simulating a system containing a large number of this compound molecules, researchers can observe how they come together to form a crystal lattice. These simulations can reveal the preferred packing arrangements, identify the crystal faces that grow most rapidly, and provide insights into the role of intermolecular interactions, such as hydrogen bonding and halogen bonding, in directing the crystallization process.

Applications in Advanced Materials and Synthetic Chemistry

Role as a Key Intermediate in the Synthesis of Specialty Chemicals

The molecular architecture of 2-Bromo-3-ethoxy-6-fluorobenzoic acid makes it a valuable precursor in the synthesis of a variety of high-value specialty chemicals. The presence of the bromine atom on the aromatic ring is particularly significant, as it provides a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler starting materials.

Precursors for Agrochemicals

In the field of agrochemicals, the development of new herbicides, fungicides, and pesticides with improved efficacy and environmental profiles is a constant pursuit. Halogenated benzoic acid derivatives are a well-established class of compounds used as foundational scaffolds for such products. researchgate.net While direct public-domain examples of agrochemicals synthesized from this compound are not extensively documented, its structural analog, 2-bromo-6-fluorobenzoic acid, is known to be an intermediate in the agrochemical and pharmaceutical industries. The inclusion of the ethoxy group in the 3-position can be used to fine-tune the biological activity and physical properties, such as solubility and soil mobility, of the final active ingredient.

Building Blocks for Functional Dyes and Pigments

The synthesis of modern organic dyes and pigments for applications ranging from textiles and printing to high-tech displays relies on the construction of extended π-conjugated systems, which are responsible for their color. Substituted aromatic compounds are the core components of these chromophores. This compound can serve as a crucial building block in this context. The bromo-functional group allows for the coupling of this aromatic ring to other unsaturated systems, effectively extending the conjugation and shifting the absorption of light into the visible spectrum. The fluorine and ethoxy substituents can further influence the final color, as well as properties like lightfastness, thermal stability, and solubility in different media.

Components for Optoelectronic Materials

The field of organic electronics utilizes carbon-based materials in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductors used. Fluorinated and brominated aromatic compounds are highly sought-after building blocks for these materials.

The fluorine atoms can help to lower the energy levels of the molecular orbitals (HOMO and LUMO) and improve the stability and electron-transporting properties of the material. The bromine atom serves as a key reactive site for building up the larger, complex conjugated structures required for these applications. Therefore, this compound represents a potential starting material for the synthesis of novel organic semiconductors with tailored optoelectronic properties.

Utility in Polymer Chemistry and Macromolecular Design

The functional groups on this compound also lend themselves to applications in polymer chemistry, where it can be incorporated into macromolecules to impart specific properties.

Monomer for Polymer Synthesis (e.g., polyesters, polyamides)

The carboxylic acid group is a classic functional group for step-growth polymerization. Benzoic acid and its derivatives are used in the synthesis of various polymers. mdpi.comresearchgate.netwikipedia.orgijcrt.org By reacting this compound with appropriate co-monomers, new functional polymers can be created. For instance, condensation polymerization with diols would yield polyesters, while reaction with diamines would produce polyamides. The pendant bromo, ethoxy, and fluoro groups would be incorporated into the polymer backbone, bestowing unique characteristics such as increased flame retardancy (due to the halogen), altered thermal stability, and modified optical and solubility properties.

| Polymerization Partner | Resulting Polymer Class | Potential Properties |

| Diol (e.g., Ethylene Glycol) | Polyester | Flame retardancy, thermal stability |

| Diamine (e.g., Hexamethylenediamine) | Polyamide | Flame retardancy, modified solubility |

Chain Transfer Agent or Initiator in Polymerization Processes

The carbon-bromine bond in this compound opens up the possibility of its use in controlled radical polymerization techniques, specifically Atom Transfer Radical Polymerization (ATRP). wikipedia.org In ATRP, an alkyl or aryl halide can act as an initiator in the presence of a transition metal catalyst (typically copper-based) to polymerize vinyl monomers. acs.orglibretexts.orgnih.gov

By using this compound as an initiator, it is possible to synthesize polymers like polystyrene or poly(methyl methacrylate) where the polymer chain grows from the site of the bromine atom. cmu.edu This results in a polymer chain with a benzoic acid derivative at one end—a type of "functional polymer." This terminal carboxylic acid group is then available for further chemical reactions, such as grafting the polymer onto other molecules or surfaces, or for the synthesis of more complex architectures like block copolymers.

Applications in Catalysis and Ligand Design

The molecular architecture of this compound, featuring a carboxylic acid group, a bromine atom, and electron-donating ethoxy and electron-withdrawing fluorine substituents, presents a versatile platform for applications in catalysis and ligand design. While specific catalytic applications of this exact molecule are not extensively documented in current literature, its structural motifs suggest significant potential for conversion into specialized metal ligands for various catalytic processes.

The carboxylate group of benzoic acid derivatives is well-known for its ability to coordinate with a wide range of metal ions, acting as a monodentate, bidentate chelating, or bidentate bridging ligand. This versatility allows for the construction of metal complexes with diverse geometries and catalytic activities. The substituents on the benzene (B151609) ring play a crucial role in modulating the electronic and steric properties of the resulting ligands and, consequently, the catalytic behavior of the metal center.

The presence of an electron-releasing ethoxy group can enhance the electron density on the ligand, which may, in turn, influence the photophysical properties of the corresponding metal complexes. For instance, studies on lanthanide complexes with substituted benzoic acids have shown that electron-releasing groups can improve the luminescence of the metal center. utexas.edu Conversely, the strongly electronegative fluorine atom acts as an electron-withdrawing group, which can impact the acidity of the carboxylic acid and the binding affinity of the ligand to a metal center.

Furthermore, the bromine atom at the 2-position serves as a key functional handle for further synthetic modifications. Through cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the bromine can be replaced with a variety of other functional groups. This allows for the synthesis of more complex, multidentate ligands tailored for specific catalytic applications. For example, the transformation of the bromo group into a phosphine (B1218219) or an amine moiety could generate ligands capable of stabilizing transition metal catalysts for reactions like hydrogenation, hydroformylation, or C-C and C-N bond formation.

Research on rhodium-catalyzed annulation of alkoxy-substituted benzoic acids has indicated that the alkoxy group can influence the regioselectivity of the reaction through both steric and coordination effects. mdpi.com This suggests that the ethoxy group in this compound could similarly direct the outcome of catalytic transformations.

While direct evidence of this compound in catalysis is pending, the collective knowledge on the coordination chemistry of substituted benzoic acids and the synthetic utility of the bromo functionality strongly supports its potential as a valuable precursor for the design of novel ligands and catalysts.

Development of Chemical Probes for Non-Biological Systems

The development of chemical probes for the detection and quantification of various analytes in non-biological systems, such as environmental samples or industrial processes, is a field of significant interest. This compound possesses the necessary chemical features to serve as a scaffold for the synthesis of such probes, particularly fluorescent sensors.